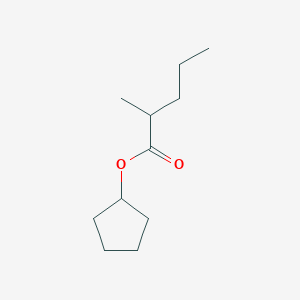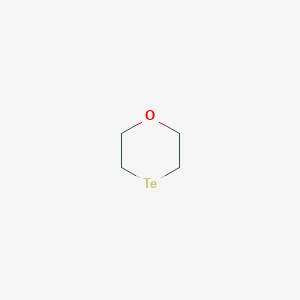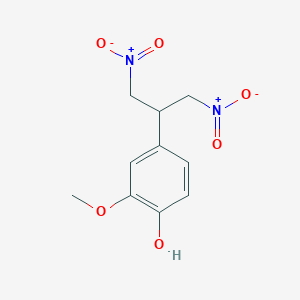
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol is an organic compound characterized by the presence of nitro groups, a methoxy group, and a phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol typically involves the reaction of 4-methoxyphenol with 1,3-dinitropropane under specific conditions. One common method involves dissolving the aldehyde precursor in nitromethane and adding basic alumina as a catalyst. The reaction mixture is heated under an inert atmosphere, such as argon, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-quality this compound .
化学反应分析
Types of Reactions
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce diamino derivatives, and substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of dyes and pigments
作用机制
The mechanism of action of 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for anticancer therapies. Additionally, the phenol group can interact with various enzymes and proteins, modulating their activity and contributing to the compound’s biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 4-(1,3-Dinitropropan-2-yl)-2-methoxyphenol include:
- 3-(1,3-Dinitropropan-2-yl)-4H-chromen-4-one
- 3,5-Dinitro-1,2,4-triazolates
- 1-(1,3-Dinitropropan-2-yl)-4-methylbenzene .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
6178-43-4 |
|---|---|
分子式 |
C10H12N2O6 |
分子量 |
256.21 g/mol |
IUPAC 名称 |
4-(1,3-dinitropropan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C10H12N2O6/c1-18-10-4-7(2-3-9(10)13)8(5-11(14)15)6-12(16)17/h2-4,8,13H,5-6H2,1H3 |
InChI 键 |
OFZHJZSVWXKNJF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(C[N+](=O)[O-])C[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


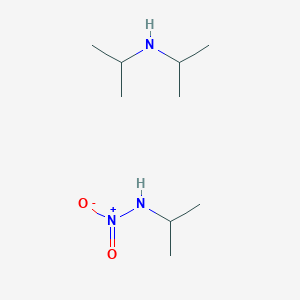
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
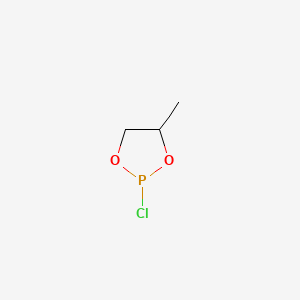
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
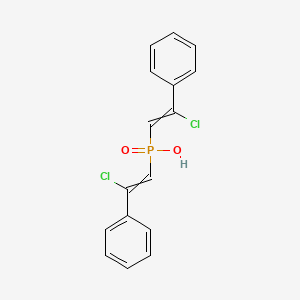
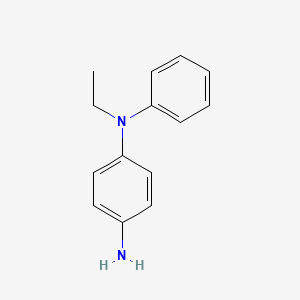

![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
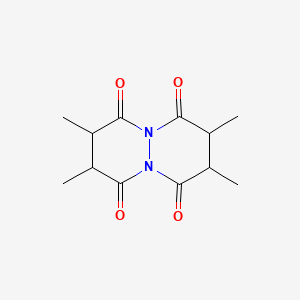
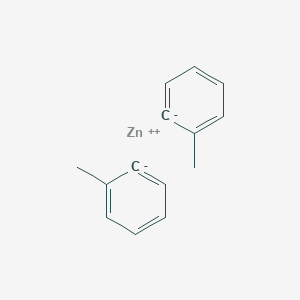
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
